Product packaging for 4-Acetyl-2-(4-tert-pentylphenoxy) pyridine(Cat. No.:)

4-Acetyl-2-(4-tert-pentylphenoxy) pyridine

Cat. No.: B11746759
M. Wt: 283.4 g/mol
InChI Key: ZJBJMCAWHCAKQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Acetyl-2-(4-tert-pentylphenoxy) pyridine (CAS 1509442-42-5) is a high-value chemical intermediate designed for advanced research and development applications . Its molecular structure, which incorporates a pyridine ring and a bulky tert-pentylphenoxy group, makes it a compound of significant interest in the field of materials science, particularly in the synthesis of organic electronic materials and as a potential ligand or building block for Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) . The acetyl moiety provides a reactive site for further chemical modifications, enabling researchers to synthesize more complex molecular architectures. This compound is strictly for Research Use Only (RUO) and is intended for use in laboratory settings by qualified professionals. It is not intended for diagnostic, therapeutic, or any personal use. All information presented is for informational purposes only and it is the responsibility of the researcher to ensure safe handling and compliance with all applicable local, state, and federal regulations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H21NO2 B11746759 4-Acetyl-2-(4-tert-pentylphenoxy) pyridine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H21NO2

Molecular Weight

283.4 g/mol

IUPAC Name

1-[2-[4-(2-methylbutan-2-yl)phenoxy]pyridin-4-yl]ethanone

InChI

InChI=1S/C18H21NO2/c1-5-18(3,4)15-6-8-16(9-7-15)21-17-12-14(13(2)20)10-11-19-17/h6-12H,5H2,1-4H3

InChI Key

ZJBJMCAWHCAKQN-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C1=CC=C(C=C1)OC2=NC=CC(=C2)C(=O)C

Origin of Product

United States

Synthetic Methodologies and Strategic Reaction Pathways for 4 Acetyl 2 4 Tert Pentylphenoxy Pyridine

Retrosynthetic Analysis and Key Disconnection Strategies

A retrosynthetic analysis of 4-Acetyl-2-(4-tert-pentylphenoxy) pyridine (B92270) reveals several logical disconnection points, guiding the design of viable synthetic routes. The primary disconnections involve the carbon-oxygen bond of the ether, the carbon-carbon bond of the acetyl group, and the functionalization of the pyridine ring itself.

Approaches to the Pyridine Core Functionalization

The central pyridine ring requires substitution at the 2- and 4-positions. A key strategy involves the use of pre-functionalized pyridine derivatives. Common starting materials for such syntheses include 2-halopyridines (e.g., 2-chloro- or 2-bromopyridine) and 4-substituted pyridines.

One retrosynthetic approach disconnects the target molecule to a 2-halopyridine intermediate, such as 2-halo-4-acetylpyridine. This intermediate can then be subjected to nucleophilic aromatic substitution to introduce the phenoxy group. The synthesis of 2-halo-4-acetylpyridines can be achieved through various methods, including the oxidation of a corresponding 4-alkyl-2-halopyridine or through multi-step sequences starting from more readily available pyridine derivatives.

Alternatively, a 4-hydroxypyridine (B47283) scaffold can be employed. 4-Hydroxypyridine can be synthesized from 4-aminopyridine (B3432731) through diazotization followed by hydrolysis. guidechem.comgoogle.com The hydroxyl group can then be converted to a leaving group or used to direct subsequent functionalization at the 2-position before introducing the acetyl group.

Precursor TypeFunctionalization StrategyKey Intermediates
2-HalopyridineIntroduction of acetyl group at C4, followed by etherification at C2.2-Halo-4-methylpyridine, 2-Halo-4-acetylpyridine
4-Substituted PyridineHalogenation or activation at C2, introduction of acetyl group at C4.4-Acetylpyridine (B144475), 4-Ethylpyridine (B106801)
Pyridine N-oxideNucleophilic substitution at C2 and C4.2-Chloro-4-nitropyridine-N-oxide

Installation of the Phenoxy Moiety via Etherification

The formation of the ether linkage between the pyridine core and the 4-tert-pentylphenol is a critical step. This can be achieved through several etherification strategies, with nucleophilic aromatic substitution (SNAr) and Ullmann condensation being the most prominent.

Nucleophilic Aromatic Substitution (SNAr): This approach typically involves the reaction of a 2-halopyridine with 4-tert-pentylphenol in the presence of a base. The electron-withdrawing nature of the pyridine ring facilitates nucleophilic attack at the 2-position. The reactivity of the 2-halopyridine follows the order F > Cl > Br > I in many SNAr reactions. researchgate.net The synthesis of 4-tert-pentylphenol itself can be accomplished via the alkylation of phenol (B47542) with isopentene. nbinno.comcymitquimica.comnih.govcymitquimica.com

Ullmann Condensation: This classical method involves the copper-catalyzed reaction of a 2-halopyridine with a phenol. wikipedia.orgresearchgate.netwikiwand.comorganic-chemistry.orgmdpi.com While traditional Ullmann conditions often require high temperatures, modern advancements have led to the development of milder catalytic systems using copper salts and various ligands. mdpi.com This method is particularly useful for less reactive aryl halides.

Etherification MethodReactantsKey Conditions
Nucleophilic Aromatic Substitution (SNAr)2-Halo-4-acetylpyridine + 4-tert-PentylphenolBase (e.g., K2CO3, NaH), Polar aprotic solvent (e.g., DMF, DMSO)
Ullmann Condensation2-Halo-4-acetylpyridine + 4-tert-PentylphenolCopper catalyst (e.g., CuI, CuO), Base, High temperature or ligand

Introduction and Derivatization of the Acetyl Group

The introduction of the acetyl group at the 4-position of the pyridine ring can be accomplished either before or after the formation of the phenoxy ether.

Acylation of the Pre-formed Ether: A Friedel-Crafts acylation reaction on the 2-(4-tert-pentylphenoxy)pyridine intermediate is a potential route. researchgate.netbeilstein-journals.orgjsynthchem.comnih.gov However, the regioselectivity of this reaction would need to be carefully controlled to favor acylation at the desired 4-position of the pyridine ring over the electron-rich phenoxy ring. Lewis acids such as AlCl3 are typically employed as catalysts. beilstein-journals.orgnih.gov

Starting with an Acetyl-substituted Pyridine: A more controlled approach involves using a pyridine derivative that already contains the acetyl group or a precursor. For instance, starting with 4-acetylpyridine or 4-ethylpyridine allows for the establishment of the C4 substituent early in the synthesis. 4-Ethylpyridine can be subsequently oxidized to the corresponding acetyl group.

Fries Rearrangement: An alternative strategy could involve the synthesis of an O-acyl pyridine derivative followed by a Fries rearrangement to introduce the acetyl group onto the pyridine ring. sigmaaldrich.comresearchgate.net This would involve the formation of an ester at the 4-position (from 4-hydroxypyridine) followed by an acid-catalyzed rearrangement.

MethodPrecursorReagents and Conditions
Friedel-Crafts Acylation2-(4-tert-Pentylphenoxy)pyridineAcetyl chloride or acetic anhydride (B1165640), Lewis acid (e.g., AlCl3)
Oxidation4-Ethyl-2-(4-tert-pentylphenoxy)pyridineOxidizing agent (e.g., KMnO4, CrO3)
From 4-Acetylpyridine4-Acetyl-2-halopyridineSubsequent etherification reaction

Established Synthetic Routes and Mechanistic Investigations

Based on the retrosynthetic analysis, both linear and convergent synthetic sequences can be devised for the preparation of 4-Acetyl-2-(4-tert-pentylphenoxy) pyridine.

Multi-Step Linear and Convergent Synthetic Sequences

Linear Sequence Example:

Halogenation of 4-methylpyridine: 4-Methylpyridine can be halogenated at the 2-position to yield 2-halo-4-methylpyridine.

Oxidation: The methyl group of 2-halo-4-methylpyridine is then oxidized to an acetyl group to form 2-halo-4-acetylpyridine.

Etherification: Finally, a nucleophilic aromatic substitution or Ullmann condensation with 4-tert-pentylphenol yields the target molecule.

Convergent Sequence Example:

Synthesis of 2-chloro-4-acetylpyridine: This key intermediate can be prepared from commercially available starting materials.

Synthesis of 4-tert-pentylphenol: Phenol is alkylated with isopentene to produce 4-tert-pentylphenol. nbinno.com

Coupling: The two fragments, 2-chloro-4-acetylpyridine and 4-tert-pentylphenol, are then coupled using either SNAr or Ullmann conditions to afford this compound.

Exploration of One-Pot or Cascade Reaction Designs

While specific one-pot syntheses for this compound are not extensively reported in the literature, the principles of cascade reactions could be applied. For instance, a tandem reaction could be envisioned where the formation of the phenoxide of 4-tert-pentylphenol and its subsequent nucleophilic attack on a suitable 2-halopyridine derivative occur in the same reaction vessel. Further research into the compatibility of reaction conditions for multiple synthetic steps could lead to the development of more efficient, one-pot procedures for this class of compounds.

Mechanistic Elucidation of Key Carbon-Carbon and Carbon-Heteroatom Bond Formations

The synthesis of this compound involves the strategic formation of a key carbon-heteroatom (C-O) ether linkage and the presence of a carbon-carbon bond in the acetyl group. The mechanistic pathways for these formations are critical for understanding and optimizing the synthesis of the target molecule.

Nucleophilic Aromatic Substitution (SNAr) Pathways at the Pyridine Ring

The formation of the 2-(4-tert-pentylphenoxy) pyridine core of the target molecule is typically achieved through a Nucleophilic Aromatic Substitution (SNAr) reaction. This pathway is particularly effective for pyridine derivatives due to the electron-withdrawing nature of the ring nitrogen, which activates the ring towards nucleophilic attack.

The SNAr mechanism on a pyridine ring generally proceeds via an addition-elimination sequence. The reaction is highly regioselective, with nucleophilic attack favored at the positions ortho (C-2) and para (C-4) to the ring nitrogen. stackexchange.comechemi.comyoutube.com This preference is because the attack at these positions allows for the formation of a resonance-stabilized anionic intermediate, often called a Meisenheimer complex, where the negative charge can be delocalized onto the electronegative nitrogen atom. stackexchange.comechemi.com This delocalization provides significant stabilization to the intermediate, lowering the activation energy for its formation, which is typically the rate-determining step. echemi.com

In the synthesis of this compound, a common strategy involves the reaction of a 2-halopyridine derivative (e.g., 2-chloro-4-acetylpyridine) with the nucleophile, 4-tert-pentylphenoxide. The phenoxide attacks the C-2 position of the pyridine ring, displacing the halide leaving group. The acetyl group at the C-4 position further activates the ring for nucleophilic attack through its electron-withdrawing properties.

The general steps are as follows:

Nucleophilic Attack: The 4-tert-pentylphenoxide anion attacks the carbon atom at the C-2 position of the 4-acetyl-2-halopyridine, which bears the leaving group (e.g., Cl, F). This step breaks the aromaticity of the pyridine ring and forms a tetrahedral intermediate.

Formation of the Meisenheimer Complex: The resulting anionic intermediate is stabilized by resonance, with the negative charge distributed over the ring and onto the nitrogen atom and the oxygen atom of the acetyl group.

Elimination of the Leaving Group: The aromaticity of the pyridine ring is restored by the expulsion of the halide ion, yielding the final aryl ether product.

The reactivity of halopyridines in SNAr reactions is influenced by the nature of the leaving group. Fluoropyridines are often more reactive than chloropyridines due to the high electronegativity of fluorine, which enhances the electrophilicity of the carbon atom being attacked. nih.gov

Directed Acylation Strategies on Pyridine Scaffolds

The acetyl group at the C-4 position of the pyridine ring is a key functional feature of the target molecule. The introduction of this group can be approached in several ways. While direct Friedel-Crafts acylation is generally difficult to perform on pyridine due to the deactivation of the ring by the basic nitrogen (which complexes with the Lewis acid catalyst), alternative strategies are employed.

Alternatively, directed acylation strategies can be employed. These methods often involve the use of organometallic reagents or metal-mediated processes to control the regioselectivity of the acylation. For instance, group 4 metal aryl oxide compounds have been shown to mediate the acylation of pyridine rings. usfq.edu.ec Another approach involves directed ortho-metalation, where a directing group on the pyridine ring guides a metalating agent (like an organolithium reagent) to a specific position, which can then be quenched with an acylating agent. However, for the synthesis of this compound, utilizing a pre-existing 4-acetylpyridine scaffold is often more straightforward.

The use of acetic anhydride in the presence of pyridine is a common method for acetylation, but in this context, pyridine typically acts as a catalyst and solvent rather than the substrate being acylated. researchgate.netnih.gov

Formation of Ether Linkages

The pivotal C-O ether bond in this compound is an aryl ether linkage. As detailed in the SNAr section (2.2.3.1), the most direct and mechanistically favored pathway for forming this specific bond is the nucleophilic aromatic substitution reaction. youtube.com This reaction involves the attack of a phenoxide nucleophile on an electron-deficient pyridine ring that is substituted with a suitable leaving group at the 2-position.

This approach is a variation of classical ether syntheses like the Williamson ether synthesis. masterorganicchemistry.com However, unlike the standard Williamson synthesis which typically involves SN2 reactions on sp3-hybridized carbon centers, the formation of an aryl ether from an aryl halide requires an activated aromatic system for the reaction to proceed without a transition-metal catalyst. masterorganicchemistry.com The pyridine ring, especially when substituted with an additional electron-withdrawing group like the 4-acetyl group, provides this necessary activation.

Alternative methods for aryl ether synthesis, such as the Ullmann condensation, typically require copper catalysts and higher reaction temperatures to couple an aryl halide with an alcohol or phenoxide. organic-chemistry.org While effective, the inherent reactivity of the 2-halopyridine system often makes the catalyst-free SNAr pathway a more efficient and atom-economical choice for this particular transformation.

Optimization of Reaction Conditions and Process Parameters

The successful synthesis of this compound with high yield and purity hinges on the careful optimization of reaction conditions. Key parameters include the choice of solvent, reaction temperature, and pressure.

Temperature and Pressure Profiling for Enhanced Yields and Purity

Temperature is a critical parameter that directly affects the rate of reaction. According to the Arrhenius equation, reaction rates generally increase with temperature. For the SNAr synthesis of the target compound, elevated temperatures are often required to overcome the activation energy barrier, particularly if less reactive substrates (e.g., 2-chloropyridines instead of 2-fluoropyridines) or less polar solvents are used.

The influence of pressure on SNAr reactions is generally less pronounced than that of temperature, unless gaseous reactants are involved. Most SNAr reactions for synthesizing compounds like this compound are conducted in the liquid phase at atmospheric pressure. However, high pressure can influence reactions where there is a significant change in volume associated with the formation of the transition state. According to transition state theory, reactions with a negative activation volume are accelerated by an increase in pressure. While not commonly employed for standard SNAr reactions, pressure could be a variable to consider in specialized process optimization, such as in certain acylation reactions that may be conducted at high pressure (e.g., 1000 psi). usfq.edu.ec Optimization of temperature and reaction time is usually the primary focus for enhancing yields and purity in this synthesis.

Catalyst and Ligand Screening in Transition Metal-Mediated Syntheses

Transition metal catalysis, particularly using copper (in Ullmann condensations) and palladium (in Buchwald-Hartwig couplings), represents a powerful and versatile strategy for the formation of the C(aryl)-O bond in this compound. dntb.gov.ua The efficiency of these reactions is highly dependent on the careful selection and screening of catalysts, ligands, bases, and solvents to optimize yield and minimize side reactions.

Copper-Catalyzed Ullmann Condensation: The Ullmann reaction is a classic method for forming diaryl ethers, traditionally requiring harsh conditions. Modern advancements, however, have introduced ligand-accelerated protocols that proceed under milder temperatures. nih.gov For the synthesis of the target molecule from 2-bromo-4-acetylpyridine and 4-tert-pentylphenol, a screening of various copper sources and ligands would be essential. Commonly used copper(I) salts like CuI and CuCl are effective catalysts. The choice of ligand is critical for facilitating the catalytic cycle. Amino acids and N,N-dimethylglycine have proven to be effective and inexpensive ligands for this transformation. beilstein-journals.org A systematic screening would likely evaluate different classes of ligands to identify the optimal system.

Interactive Data Table: Ligand Screening for Copper-Catalyzed Diaryl Ether Synthesis The following table is based on representative data for the Ullmann coupling of electron-rich aryl bromides and phenols, relevant to the synthesis of the target compound.

EntryCopper Source (mol%)LigandBaseSolventTemp (°C)Yield (%)
1CuI (10)N,N-DimethylglycineCs₂CO₃Dioxane110High
2CuI (10)L-ProlineK₂CO₃DMSO110Moderate-High
3CuCl (10)TMHDCs₂CO₃NMP120High
4CuI (10)N-ButylimidazoleK₃PO₄Toluene110Moderate
5CuI (10)NoneK₂CO₃NMP160Low

TMHD: 2,2,6,6-tetramethylheptane-3,5-dione; NMP: N-Methyl-2-pyrrolidone.

Palladium-Catalyzed Buchwald-Hartwig C-O Coupling: The Buchwald-Hartwig amination has been successfully adapted for C-O bond formation, offering a broadly applicable alternative to the Ullmann reaction, often with higher functional group tolerance and milder conditions. wikipedia.orgorganic-chemistry.org This method would employ a palladium(0) catalyst, generated in situ from precursors like Pd(OAc)₂ or Pd₂(dba)₃, in combination with a phosphine (B1218219) ligand. The development of sterically hindered and electron-rich phosphine ligands has been crucial to the success of these couplings. rsc.org Screening various generations of Buchwald-Hartwig ligands is critical for achieving high efficiency, especially with potentially challenging substrates like 2-halopyridines.

Interactive Data Table: Ligand Screening for Palladium-Catalyzed Diaryl Ether Synthesis The following table is based on representative data for the Buchwald-Hartwig C-O coupling of aryl halides and phenols.

EntryPalladium Source (mol%)LigandBaseSolventTemp (°C)Yield (%)
1Pd(OAc)₂ (2)SPhosCs₂CO₃Toluene100High
2Pd₂(dba)₃ (1)XantphosK₃PO₄Dioxane110Moderate
3Pd(OAc)₂ (2)RuPhosNaOtBuToluene80High
4Pd₂(dba)₃ (1)BINAPCs₂CO₃Toluene110Low-Moderate
5Pd(OAc)₂ (2)DPEPhosK₃PO₄Dioxane110Moderate

Innovations in Sustainable and Green Synthetic Approaches

Recent efforts in chemical synthesis focus on developing environmentally benign methodologies that reduce waste, avoid hazardous materials, and improve energy efficiency. researchgate.netnih.gov These principles can be applied to the synthesis of this compound.

Catalyst-Free or Ligand-Free Reaction Protocols

A significant green innovation is the development of catalyst-free synthetic routes. For the target molecule, a catalyst-free nucleophilic aromatic substitution (SNAr) is a highly viable and sustainable approach. datapdf.com The pyridine ring is inherently electron-deficient, and this effect is amplified by the electron-withdrawing 4-acetyl group. This electronic activation makes the C2 position of a 2-halo-4-acetylpyridine precursor highly susceptible to nucleophilic attack by the phenoxide of 4-tert-pentylphenol. pearson.com

The reaction proceeds via an addition-elimination mechanism, typically by treating the 2-halopyridine with the pre-formed sodium or potassium salt of the phenol in a polar aprotic solvent. This method avoids the use of expensive and often toxic transition metal catalysts and ligands. acs.org Further green enhancements include the use of microwave irradiation to shorten reaction times or employing solvent-free conditions with a solid base like potassium fluoride (B91410) on alumina. researchgate.net

Utilization of Renewable or Biosourced Solvents

The choice of solvent is a critical factor in the environmental impact of a chemical process. Many traditional coupling reactions and SNAr processes use petroleum-derived, toxic, dipolar aprotic solvents such as DMF, NMP, or dioxane. A greener approach involves replacing these with solvents derived from renewable biomass. rsc.org

For the synthesis of this compound, several biosourced solvents could be considered:

Cyrene™ (dihydrolevoglucosenone): A solvent derived from cellulose, Cyrene™ is a biodegradable and safer alternative to NMP and DMF in various applications, including coupling reactions.

2-Methyltetrahydrofuran (2-MeTHF): Produced from renewable feedstocks like corn cobs, 2-MeTHF is a greener substitute for THF and other ether solvents.

Ethyl lactate: This solvent is derived from the fermentation of corn starch, is biodegradable, and has high solvency power, making it a potential replacement for some halogenated solvents. rsc.org

Ethanol (B145695): As a biosolvent, ethanol can be effective for some pyridine syntheses, particularly under microwave irradiation, which enhances reaction rates and allows for the use of less hazardous solvents. nih.govacs.org

Atom Economy and Waste Minimization Strategies

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms incorporated into the final product. researchgate.net

SNAr Approach: The catalyst-free SNAr synthesis of this compound exhibits excellent atom economy. The reaction of 2-chloro-4-acetylpyridine with sodium 4-tert-pentylphenoxide ideally produces only the desired product and sodium chloride, a benign and easily removable salt. All atoms from the two key organic precursors are incorporated into the product.

To minimize waste, strategies such as using multicomponent reactions (MCRs) for the initial synthesis of the substituted pyridine core can be employed. researchgate.netnih.gov Additionally, developing recyclable catalyst systems, such as heterogeneous catalysts, can reduce waste and improve the sustainability of metal-mediated routes. nih.gov

Chemo-, Regio-, and Stereoselective Synthesis

Achieving high selectivity is paramount in modern organic synthesis to avoid the formation of unwanted isomers and simplify purification. For the synthesis of this compound, chemo- and regioselectivity are the primary considerations.

Control of Functional Group Compatibility

The successful synthesis of the target compound requires that all functional groups remain intact under the chosen reaction conditions. The key functional groups are the acetyl (ketone), the tert-pentyl (alkyl), and the pyridine nitrogen.

Acetyl Group (Ketone): The ketone functionality is generally robust. Modern palladium-catalyzed cross-coupling reactions are known for their exceptional functional group tolerance, and ketones are well-tolerated under Buchwald-Hartwig C-O coupling conditions. nih.govnobelprize.org In copper-catalyzed Ullmann reactions, which may require higher temperatures, the ketone is also typically stable. For the SNAr route, the use of strong bases could potentially lead to side reactions at the α-carbon of the acetyl group (e.g., aldol-type self-condensation). However, using milder bases like K₂CO₃ or Cs₂CO₃ and carefully controlling the reaction temperature can effectively prevent these undesired pathways.

tert-Pentyl Group: This bulky, saturated alkyl group is chemically inert and highly stable under nearly all conditions relevant to C-O bond formation, including strongly basic or acidic media and the presence of transition metal catalysts.

Pyridine Nitrogen: The basic nitrogen atom of the pyridine ring can potentially coordinate to the metal center in transition-metal-catalyzed reactions, sometimes inhibiting catalysis. However, the development of specialized ligands for coupling reactions involving N-heterocycles has largely overcome this issue. lboro.ac.uk In SNAr reactions, the nitrogen atom's electron-withdrawing nature is beneficial, as it activates the ring for nucleophilic attack.

Interactive Data Table: Functional Group Compatibility in Diaryl Ether Syntheses

Functional GroupUllmann CouplingBuchwald-Hartwig CouplingSNAr (Basic Conditions)Compatibility Notes
Ketone (Acetyl)Generally ToleratedExcellentTolerated with mild baseRisk of aldol-type side reactions with strong bases in SNAr.
Alkyl (tert-Pentyl)ExcellentExcellentExcellentHighly stable and non-reactive group.
EtherExcellentExcellentExcellentThe product ether bond is stable under reaction conditions.
Halide (on another ring)May reactMay reactMay reactPotential for competitive reaction if other reactive halides are present.
EsterToleratedExcellentToleratedGenerally stable, but risk of saponification with strong base/high temp.
NitrileToleratedExcellentExcellentGenerally stable under all three conditions.

Directing Group Strategies for Regioselective Functionalization

The regioselective functionalization of the pyridine ring is a cornerstone of synthesizing specifically substituted derivatives like this compound. The inherent electronic properties of the pyridine nucleus, characterized by an electron-deficient π-system, typically direct electrophilic substitutions to the C3 and C5 positions, while nucleophilic substitutions are favored at the C2, C4, and C6 positions. However, direct C-H functionalization presents a significant challenge due to the lower reactivity of C-H bonds compared to other functional groups. researchgate.netnih.gov

Transition metal-catalyzed C-H functionalization has emerged as a powerful tool. In many cases, the pyridine nitrogen atom itself can act as a directing group, facilitating reactions at the C2 position. nih.gov For functionalization at more distant positions (distal C-H functionalization), various strategies have been developed. These often involve the installation of a separate directing group on the pyridine ring or on a substituent. nih.govznaturforsch.com

One common strategy involves the temporary conversion of the pyridine into an N-oxide. The N-oxide moiety activates the ring for electrophilic substitution, particularly at the C4 position, and the oxygen atom can serve as a directing group. Another approach is to employ removable directing groups attached to the ring, which guide a metal catalyst to a specific C-H bond. For instance, amide groups have been shown to be effective directing groups for functionalizing adjacent positions. nih.gov

Strategies to overcome the intrinsic electronic bias of pyridines include temporarily converting them into electron-rich intermediates. researchgate.netnih.gov This can be achieved through sequences like dearomatization-rearomatization or a ring-opening/ring-closing cascade via Zincke imine intermediates, which allows for mild and selective C3-H functionalization. researchgate.netnih.gov For the target molecule, which is substituted at the C2 and C4 positions, functionalization could be achieved sequentially. The C2 position is amenable to nucleophilic aromatic substitution on a halogenated precursor, while the C4 position can be functionalized via methods like Friedel-Crafts acylation on an activated pyridine ring or through metal-catalyzed cross-coupling reactions.

Table 1: Comparison of Regioselective Functionalization Strategies for Pyridine

Strategy Target Position(s) Mechanism Key Features
Inherent Reactivity C2, C4, C6 Nucleophilic Substitution Requires a good leaving group (e.g., halogen).
N-Oxide Formation C4 (primarily) Electrophilic Substitution Activates the ring and directs electrophiles.
Directed Ortho Metalation (DoM) C3, C5 Deprotonation guided by a directing group. Requires a directing group (e.g., amide) and strong base. znaturforsch.com
Transition Metal Catalysis Various C-H Activation Can be guided by the pyridine N or an external directing group. nih.gov
Umpolung Strategy C3 Temporary conversion to electron-rich intermediate. Alters normal reactivity patterns. researchgate.net

Enantiodivergent Catalysis (if applicable to chiral derivatization)

The structure of this compound is achiral. However, the acetyl group at the C4 position represents a key functional handle for introducing chirality, for instance, through asymmetric reduction to a secondary alcohol or by asymmetric addition of a nucleophile to the carbonyl carbon. While specific studies on enantiodivergent catalysis for this molecule are not documented, the principles of asymmetric synthesis of chiral pyridines are well-established. nih.govnih.gov

Enantiodivergent catalysis refers to a process where a single catalyst system can be modulated—for example, by changing additives, solvents, or other reaction conditions—to selectively produce either enantiomer of a chiral product from the same starting material. This is a highly efficient approach in asymmetric synthesis.

For the derivatization of the acetyl group, a potential pathway to a chiral product would be the enantioselective addition of an organometallic reagent. Copper-catalyzed systems using chiral diphosphine ligands have proven effective for the asymmetric alkylation of alkenyl pyridines, demonstrating the utility of chiral metal complexes in functionalizing pyridine derivatives with high enantioselectivity. nih.govresearchgate.net Such catalytic systems often involve the activation of the substrate with a Lewis acid to enhance its reactivity. researchgate.netdntb.gov.ua The development of an enantiodivergent variant of such a reaction would be a significant advancement, potentially allowing access to either enantiomer of a chiral derivative simply by tuning the reaction parameters.

Table 2: Potential Asymmetric Transformations of the Acetyl Group

Transformation Reagent/Catalyst Type Potential Chiral Product
Asymmetric Reduction Chiral borane (B79455) reagents (e.g., CBS catalyst) 1-(2-(4-(tert-pentyl)phenoxy)pyridin-4-yl)ethan-1-ol
Asymmetric Alkylation Organometallic reagent (e.g., R-MgBr) + Chiral Ligand/Metal Catalyst 2-(2-(4-(tert-pentyl)phenoxy)pyridin-4-yl)propan-2-ol (after addition of MeMgBr)
Asymmetric Cyanosilylation TMSCN + Chiral Lewis Acid Catalyst 2-(2-(4-(tert-pentyl)phenoxy)pyridin-4-yl)-2-hydroxypropanenitrile

Continuous Flow Chemistry and Process Intensification for Synthesis

Continuous flow chemistry offers substantial advantages over traditional batch processing for the synthesis of pyridines and their derivatives, including enhanced safety, improved efficiency, and greater scalability. organic-chemistry.org In a flow reactor, reagents are continuously pumped through tubes or channels where they mix and react. The small reactor volume and high surface-area-to-volume ratio allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and selectivity. beilstein-journals.org

This methodology is particularly beneficial for reactions that are highly exothermic or involve hazardous intermediates, as the small quantities of material reacting at any given moment minimize safety risks. researchgate.net For example, the synthesis of pyridine N-oxides, which can be key intermediates, has been successfully demonstrated in continuous flow microreactors, offering a safer and more efficient alternative to batch methods. organic-chemistry.orgresearchgate.net Similarly, the Bohlmann–Rahtz pyridine synthesis can be performed in a single step in a flow reactor, avoiding the isolation of intermediates. beilstein-journals.org

Applying this to the synthesis of this compound, a multi-step process could be designed where key transformations are conducted in dedicated flow modules. For instance, the formation of a 2-halopyridine precursor, its subsequent etherification with 4-tert-pentylphenol, and the final acylation at the C4 position could all be streamlined into a continuous or semi-continuous process. This approach not only improves safety and efficiency but also facilitates process optimization and large-scale production. researchgate.netdigitellinc.com

Table 3: Comparison of Batch vs. Continuous Flow Synthesis for Pyridine Derivatives

Parameter Batch Processing Continuous Flow Processing
Safety Higher risk due to large volumes of reagents and potential for thermal runaway. Inherently safer due to small reaction volumes and excellent heat transfer. researchgate.net
Scalability Challenging; often requires re-optimization of reaction conditions. Straightforward; achieved by running the system for longer periods or "scaling-out." organic-chemistry.org
Process Control Less precise control over temperature and mixing. Precise control over temperature, pressure, and residence time. beilstein-journals.org
Efficiency Can lead to lower yields and more byproducts due to temperature gradients and mixing issues. Often results in higher yields, better selectivity, and shorter reaction times. organic-chemistry.orgresearchgate.net
Intermediate Isolation Often required between steps. Can allow for telescoping of reaction steps without isolation. beilstein-journals.org

Advanced Structural Characterization and Spectroscopic Investigations of 4 Acetyl 2 4 Tert Pentylphenoxy Pyridine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution and the solid state. However, specific studies on 4-Acetyl-2-(4-tert-pentylphenoxy) pyridine (B92270) are not available.

Multi-Dimensional NMR for Complete Resonance Assignment and Conformational Analysis

Multi-dimensional NMR experiments such as COSY, HSQC, and HMBC are instrumental in unambiguously assigning proton (¹H) and carbon (¹³C) signals and providing insights into the spatial arrangement of atoms. Such analyses would be crucial for confirming the connectivity of the acetyl group, the pyridine ring, and the tert-pentylphenoxy moiety, as well as determining the preferred conformation around the ether linkage. Without experimental data, a detailed assignment and conformational analysis remains purely hypothetical.

Solid-State NMR for Understanding Molecular Packing and Dynamics

Solid-state NMR (ssNMR) provides valuable information about the structure, packing, and dynamics of molecules in their crystalline or amorphous solid forms. For 4-Acetyl-2-(4-tert-pentylphenoxy) pyridine, ssNMR could reveal details about intermolecular interactions, polymorphism, and the mobility of the tert-pentyl and acetyl groups in the solid state. However, no ssNMR studies for this compound have been reported.

Dynamic NMR Studies for Rotational Barriers and Interconversion Processes

Dynamic NMR (DNMR) is employed to study time-dependent phenomena such as bond rotations and conformational changes. In the case of this compound, DNMR could be used to investigate the rotational barrier around the C-O bond connecting the pyridine and phenoxy rings. Such studies would provide quantitative data on the energetic barriers to interconversion between different conformations. To date, no such investigations have been published.

High-Resolution Mass Spectrometry (HRMS) for Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule and for studying its fragmentation patterns upon ionization, which aids in structural elucidation.

Ionization Techniques and Precursor Ion Analysis

Various ionization techniques, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), could be used to generate gas-phase ions of this compound. Analysis of the precursor ion would provide a highly accurate mass measurement, confirming its molecular formula. This foundational data is currently unavailable.

Detailed Mechanistic Studies of Molecular Fragmentation

Tandem mass spectrometry (MS/MS) experiments would be necessary to induce fragmentation of the precursor ion and analyze the resulting product ions. This would allow for the proposal of detailed fragmentation mechanisms, identifying characteristic neutral losses and fragment ions that could be used for the unequivocal identification of the compound and its analogues. In the absence of experimental HRMS data, any proposed fragmentation pathways would be speculative.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy provides a powerful, non-destructive method for probing the structural characteristics of this compound. By analyzing the infrared (IR) and Raman spectra, it is possible to identify functional groups, understand intermolecular interactions, and differentiate between conformational isomers.

Functional Group Vibrations and Molecular Fingerprinting

The vibrational spectrum of this compound is characterized by a series of distinct bands corresponding to the various functional groups present in the molecule. These vibrations serve as a molecular fingerprint, allowing for the identification and structural elucidation of the compound. The primary vibrational modes are associated with the pyridine ring, the acetyl group, the phenoxy group, and the tert-pentyl substituent.

Pyridine Ring Vibrations: The pyridine ring exhibits several characteristic vibrational modes. The C-H stretching vibrations of the aromatic ring are typically observed in the region of 3100-3000 cm⁻¹. The C=C and C=N stretching vibrations within the ring give rise to a series of bands in the 1600-1400 cm⁻¹ region. Ring breathing modes, which involve the concerted expansion and contraction of the entire ring, are also characteristic and appear at lower frequencies.

Acetyl Group Vibrations: The acetyl group is readily identified by the strong C=O stretching vibration, which is expected to appear in the range of 1700-1680 cm⁻¹. The exact position of this band is sensitive to the electronic effects of the pyridine ring. The C-H stretching vibrations of the methyl group are observed around 2960 cm⁻¹ (asymmetric) and 2870 cm⁻¹ (symmetric), while the bending vibrations occur in the 1450-1350 cm⁻¹ region.

Phenoxy Group Vibrations: The phenoxy group is characterized by the C-O-C ether linkage. The asymmetric stretching of this bond is typically found in the 1270-1230 cm⁻¹ range, while the symmetric stretch appears at lower wavenumbers. The aromatic C-H stretching and C=C ring stretching vibrations of the phenyl ring are also present and often overlap with those of the pyridine ring.

Tert-Pentyl Group Vibrations: The tert-pentyl group contributes characteristic aliphatic C-H stretching and bending vibrations. The C-H stretching modes are found just below 3000 cm⁻¹, typically in the 2970-2850 cm⁻¹ range. The bending vibrations of the methyl and methylene (B1212753) groups within the tert-pentyl substituent are expected in the 1470-1365 cm⁻¹ region.

A representative table of the expected vibrational frequencies for the key functional groups in this compound is provided below, based on data from analogous compounds.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Pyridine RingC-H Stretching3100-3000
C=C, C=N Stretching1600-1400
Acetyl GroupC=O Stretching1700-1680
CH₃ Asymmetric Stretching~2960
CH₃ Symmetric Stretching~2870
Phenoxy GroupC-O-C Asymmetric Stretching1270-1230
Tert-Pentyl GroupC-H Stretching2970-2850
CH₃, CH₂ Bending1470-1365

Probing Intermolecular Interactions (e.g., hydrogen bonding, C-H···π)

In the solid state and in concentrated solutions, intermolecular interactions can significantly influence the vibrational spectrum of this compound. These interactions include potential weak hydrogen bonding and C-H···π interactions.

The acetyl group's carbonyl oxygen can act as a hydrogen bond acceptor. In the presence of hydrogen bond donors, a shift of the C=O stretching frequency to lower wavenumbers (a red shift) would be anticipated. This is due to the weakening of the C=O bond upon the formation of a hydrogen bond.

C-H···π interactions can occur between the C-H bonds of one molecule and the π-electron clouds of the pyridine or phenyl rings of a neighboring molecule. These weak interactions can cause subtle shifts in the C-H stretching and bending frequencies, as well as in the ring vibrational modes. The tert-pentyl group, with its numerous C-H bonds, can also participate in such interactions.

Conformational Isomer Differentiation through Vibrational Modes

The flexibility of the C-O-C linkage between the pyridine and phenoxy rings, as well as the rotation of the acetyl and tert-pentyl groups, allows for the existence of different conformational isomers. These conformers may have distinct vibrational spectra, particularly in the fingerprint region (below 1500 cm⁻¹).

Theoretical calculations, such as Density Functional Theory (DFT), can be employed to predict the vibrational frequencies of different stable conformers. By comparing the calculated spectra with the experimental IR and Raman data, it may be possible to identify the predominant conformer in a given state or to observe the presence of a mixture of conformers. The vibrational modes most sensitive to conformational changes are often those associated with the torsional and bending motions of the linkages between the different molecular fragments.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) and Fluorescence Studies

Electronic spectroscopy provides valuable information about the electronic structure and excited states of this compound. UV-Vis absorption spectroscopy characterizes the electronic transitions from the ground state to various excited states, while fluorescence spectroscopy probes the emission from the lowest singlet excited state back to the ground state.

Characterization of Electronic Transitions and Excited States

The UV-Vis absorption spectrum of this compound is expected to be a composite of the electronic transitions originating from the acetylpyridine and phenoxy chromophores. The key electronic transitions are the n→π* and π→π* transitions.

The acetyl group gives rise to a weak n→π* transition at longer wavelengths, typically in the near-UV region. This transition involves the excitation of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital. More intense π→π* transitions, associated with the promotion of electrons from bonding π orbitals to anti-bonding π* orbitals within the aromatic rings, are expected at shorter wavelengths.

The presence of the phenoxy group and the tert-pentyl substituent can influence the energies of these transitions through electronic and steric effects. The tert-pentyl group, being an electron-donating alkyl group, may cause a slight red shift (bathochromic shift) of the π→π* transitions.

A summary of the expected electronic transitions is presented in the table below.

ChromophoreTransition TypeExpected Wavelength Range (nm)
Acetylpyridinen→π300-350
Acetylpyridine & Phenoxyπ→π200-300

Fluorescence studies of this compound are not widely reported. However, based on the structures of similar pyridine derivatives, it is possible that the molecule exhibits fluorescence. The emission spectrum would be expected at a longer wavelength than the absorption spectrum (Stokes shift). The quantum yield and lifetime of the fluorescence would be dependent on the efficiency of non-radiative decay pathways, which can be influenced by molecular rigidity and the surrounding environment.

Solvatochromic Effects and Environmental Perturbations on Electronic Properties

Solvatochromism refers to the change in the position, and sometimes intensity, of UV-Vis absorption and fluorescence bands with a change in the polarity of the solvent. This phenomenon arises from differential solvation of the ground and excited states of the molecule.

For this compound, the n→π* transition is expected to exhibit a blue shift (hypsochromic shift) with increasing solvent polarity. This is because the non-bonding electrons of the carbonyl oxygen can interact with polar solvent molecules through hydrogen bonding or dipole-dipole interactions, which lowers the energy of the ground state more than the excited state.

Conversely, the π→π* transitions are likely to show a red shift (bathochromic shift) with increasing solvent polarity. This is because the excited state is generally more polar than the ground state for π→π* transitions, and thus it is stabilized to a greater extent by polar solvents.

Fluorescence solvatochromism would also be expected. If the excited state is more polar than the ground state, an increase in solvent polarity would lead to a red shift in the emission spectrum. The magnitude of these solvatochromic shifts can provide insights into the change in dipole moment upon electronic excitation.

Photophysical Properties and Energy Transfer Mechanisms

To discuss the photophysical properties of this compound, experimental data from techniques such as UV-Vis absorption and fluorescence spectroscopy would be necessary. This would include measurements of its absorption and emission maxima, molar absorptivity, fluorescence quantum yield, and excited-state lifetime. Such data would provide insights into the electronic transitions of the molecule and its behavior upon excitation with light.

Furthermore, an analysis of energy transfer mechanisms, such as Förster Resonance Energy Transfer (FRET) or Dexter Energy Transfer, would require studies involving suitable donor or acceptor molecules in conjunction with the title compound. The efficiency and rate of energy transfer would need to be experimentally determined to elucidate these mechanisms. Without such studies, any discussion on this topic would be purely speculative.

X-ray Diffraction Studies

Single-Crystal X-ray Diffraction for Absolute Configuration and Crystal Packing Analysis

A definitive analysis of the absolute configuration and crystal packing of this compound would be contingent upon the successful growth of a single crystal of the compound and subsequent analysis by single-crystal X-ray diffraction. This technique would provide precise atomic coordinates, bond lengths, bond angles, and torsion angles, which would in turn allow for the elucidation of the molecule's three-dimensional structure.

The resulting crystallographic data would also reveal the arrangement of molecules within the crystal lattice, including intermolecular interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. This information is crucial for understanding the solid-state properties of the compound.

Powder X-ray Diffraction for Polymorphism and Solid-State Phase Transitions

Investigations into polymorphism—the ability of a solid material to exist in more than one form or crystal structure—would necessitate the use of powder X-ray diffraction (PXRD). By analyzing the diffraction patterns of different batches of the compound prepared under various conditions, the existence of different crystalline forms could be identified.

Moreover, variable-temperature PXRD studies would be required to investigate any solid-state phase transitions, providing information on the thermal stability of different polymorphs and the temperatures at which they interconvert.

Chiroptical Spectroscopy for Chirality Assessment (if chiral derivatives are relevant)

The relevance of chiroptical spectroscopy would first depend on whether this compound, or a derivative thereof, is chiral. If the molecule is chiral, the following techniques would be applicable.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism spectroscopy would be used to study the differential absorption of left and right circularly polarized light by a chiral sample. The resulting CD spectrum would provide information about the stereochemical features of the molecule, such as the absolute configuration of stereogenic centers and the conformation of the molecular backbone.

Vibrational Circular Dichroism (VCD) Spectroscopy

Vibrational Circular Dichroism, which measures the differential absorption of left and right circularly polarized infrared light, would offer more detailed stereochemical information. VCD spectra are sensitive to the vibrational modes of a chiral molecule and can provide a wealth of data for determining its absolute configuration, often in conjunction with quantum chemical calculations.

Theoretical and Computational Chemistry of 4 Acetyl 2 4 Tert Pentylphenoxy Pyridine

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the electronic structure, reactivity, and spectroscopic properties of molecules. In the absence of direct data for 4-Acetyl-2-(4-tert-pentylphenoxy) pyridine (B92270), we will draw upon findings from studies on 2-acetylpyridine (B122185) derivatives to infer its potential characteristics.

The electronic properties of pyridine derivatives can be investigated using methods like Density Functional Theory (DFT). The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic behavior. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of molecular stability and reactivity. scielo.br

In a study on 2-acetylpyridine derivatives, the HOMO was found to be slightly delocalized on the pyridine ring and the carbonyl group, while the LUMO was localized on the carbonyl moiety. scielo.br This suggests that the acetyl group plays a significant role in the electronic transitions of the molecule. The calculated HOMO-LUMO energy gaps for these derivatives were in the range of 0.176 eV to 0.183 eV. scielo.br A smaller HOMO-LUMO gap generally implies higher reactivity.

Table 1: Frontier Molecular Orbital Energetics of 2-Acetylpyridine Derivatives

Compound HOMO (eV) LUMO (eV) Energy Gap (eV)
2-acetylpyridine - - 0.176

Note: Specific HOMO and LUMO energy values were not provided in the source material, only the energy gap.

The molecular electrostatic potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. Regions of negative potential (typically colored red or yellow) are susceptible to electrophilic attack, while areas of positive potential (blue) are prone to nucleophilic attack.

For substituted pyridine compounds, the nitrogen atom of the pyridine ring is typically a region of high negative potential, making it a likely site for electrophilic attack. The distribution of Mulliken charges and natural atomic charges can provide a quantitative measure of the charge distribution within the molecule. nih.gov In a study of picoline-diazido-Pt(IV) compounds, the minimum electrostatic potential points were calculated to identify the most likely sites for intermolecular interactions. nih.gov

Global and local reactivity descriptors derived from DFT, such as chemical potential, global hardness, and Fukui functions, can provide deeper insights into the reactivity of a molecule. Fukui functions, in particular, are used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks.

Quantum chemical calculations can be used to predict spectroscopic parameters, which can then be compared with experimental data for structural confirmation. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) electronic transitions are commonly performed.

For instance, in the study of 2-acetylpyridine derivatives, the structures were characterized using 1H- and 13C-NMR spectroscopy, and the experimental data was supported by DFT calculations. scielo.brresearchgate.net Similarly, the infrared spectra of picoline-containing compounds have been assigned based on frequency calculations, identifying important stretching and bending vibrations. nih.gov The prediction of UV-Vis spectra involves calculating the energies of electronic transitions, which are related to the HOMO-LUMO gap. acs.org

Conformational Analysis and Potential Energy Landscapes

The three-dimensional structure of a molecule is critical to its function and reactivity. Conformational analysis aims to identify the stable conformations of a molecule and the energy barriers between them.

For flexible molecules like 4-Acetyl-2-(4-tert-pentylphenoxy) pyridine, which has several rotatable bonds, a systematic conformational search is necessary to identify the global energy minimum and other low-energy conformers. This is typically done by rotating the rotatable bonds and performing energy minimization for each resulting structure.

Molecular Dynamics Simulations for Conformational Ensembles and Flexibility

Molecular dynamics (MD) simulations are a powerful computational tool used to explore the conformational landscape and flexibility of molecules over time. For a molecule like this compound, MD simulations can reveal the accessible conformations by solving Newton's equations of motion for the system. These simulations track the trajectory of each atom, providing a dynamic picture of the molecule's behavior.

The flexibility of the molecule is primarily dictated by the rotation around its single bonds, particularly the ether linkage and the bond connecting the acetyl group to the pyridine ring. MD simulations can generate a conformational ensemble, which is a collection of the various three-dimensional structures the molecule adopts at a given temperature. Analysis of this ensemble provides insights into the molecule's shape, size, and the distribution of different conformers. Software packages like GROMACS, AMBER, or CHARMM are commonly employed for such simulations, utilizing force fields that approximate the potential energy of the system. mpg.de

Table 1: Representative Conformational Parameters from Theoretical MD Simulations

Parameter Theoretical Value Range Significance
Dihedral Angle (Pyridine-O-Phenoxy) -180° to +180° Defines the relative orientation of the two aromatic rings.
Dihedral Angle (C-C-Acetyl) -180° to +180° Determines the orientation of the acetyl group relative to the pyridine ring.
Radius of Gyration Varies Indicates the compactness of the molecule's conformation.

Note: The values in this table are illustrative of what would be obtained from an MD simulation and are not based on published data for this specific molecule.

Assessment of Rotational Barriers around C-C and C-O Bonds

The rotation around single bonds is not entirely free but is hindered by energy barriers, known as rotational barriers. These barriers arise from steric hindrance and electronic effects between adjacent groups. For this compound, the key rotational barriers are associated with the C-O bond of the ether linkage and the C-C bond connecting the acetyl group to the pyridine ring.

Intermolecular Interactions and Solvation Effects

The behavior of this compound in a condensed phase is governed by its interactions with surrounding molecules, including solvent molecules and other solute molecules.

Hydrogen Bonding Network Analysis

While this compound itself does not have strong hydrogen bond donors, the oxygen atom of the acetyl group and the ether linkage, as well as the nitrogen atom of the pyridine ring, can act as hydrogen bond acceptors. In the presence of protic solvents like water or alcohols, these sites can participate in the formation of a hydrogen bonding network. Computational analysis can identify the geometry and strength of these hydrogen bonds, which significantly impact the molecule's solubility and its energetic stabilization in solution. researchgate.net

π-Stacking and Aromatic Interactions

The molecule contains two aromatic rings: a pyridine ring and a substituted phenoxy ring. These rings can engage in π-stacking interactions, a type of non-covalent interaction that is crucial in various chemical and biological systems. nih.govresearchgate.net These interactions can occur between two molecules of this compound or with other aromatic molecules. The geometry of π-stacking can be parallel-displaced or T-shaped. researchgate.net The strength of these interactions depends on the relative orientation of the rings and the electronic nature of the substituents. Computational studies can quantify the energy of these interactions and predict the preferred stacking arrangements. rsc.org

Solvation Models and Solvent Polarity Effects

The conformation and properties of a molecule can be significantly influenced by the polarity of the solvent. nih.gov Solvation models, both explicit (where individual solvent molecules are included in the simulation) and implicit (where the solvent is treated as a continuum), are used to study these effects. nih.gov For this compound, a polar solvent would be expected to stabilize conformations with a larger dipole moment. Computational studies can predict how properties such as the conformational equilibrium and rotational barriers change as a function of solvent polarity.

Molecular Recognition and Binding Site Analysis (purely theoretical modeling of chemical interactions)

The structural features of this compound, including its hydrogen bond acceptors, aromatic rings, and the bulky tert-pentyl group, suggest its potential to participate in molecular recognition events. Theoretical modeling can be employed to predict how this molecule might interact with a hypothetical receptor binding site.

Molecular docking simulations are a common approach to predict the preferred binding orientation and affinity of a small molecule to a larger receptor molecule. nih.gov These simulations would explore various poses of this compound within a defined binding pocket, scoring them based on intermolecular interactions such as hydrogen bonds, van der Waals forces, and π-stacking interactions. scielo.org.mx This type of analysis can provide valuable, albeit purely theoretical, insights into the key chemical interactions that would govern the binding of this molecule to a potential biological or chemical target. scielo.org.mx

Ligand-Receptor Docking Algorithms for Probing Chemical Complementarity

Molecular docking is a pivotal computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of drug discovery, this typically involves docking a small molecule (ligand), such as this compound, into the binding site of a target protein (receptor). The primary goal of docking is to determine the binding mode and affinity of the ligand, which are crucial for its potential biological activity. nih.gov

The process of molecular docking involves two main components: a search algorithm and a scoring function. The search algorithm is responsible for generating a wide range of possible conformations of the ligand within the receptor's binding site. Common search algorithms include:

Systematic or Grid-based Searches: These methods exhaustively explore the conformational space of the ligand by rotating its rotatable bonds at discrete angle increments on a predefined grid within the binding site.

Stochastic Methods: These algorithms introduce an element of randomness in the search for the optimal binding pose. Examples include:

Monte Carlo Methods: This approach involves random changes in the ligand's position, orientation, and conformation, with each new state being accepted or rejected based on an energy criterion.

Genetic Algorithms: Inspired by biological evolution, these algorithms use concepts like population, mutation, crossover, and selection to "evolve" a population of ligand conformations towards the most favorable binding pose.

Molecular Dynamics (MD) Simulations: While computationally intensive, MD simulations can be used to model the dynamic nature of both the ligand and the receptor, providing a more realistic representation of the binding process. researchgate.net

The choice of docking algorithm can significantly impact the accuracy and computational cost of the study. For a molecule like this compound, with several rotatable bonds in its phenoxy and tert-pentyl groups, a flexible ligand docking approach using a stochastic algorithm would be appropriate to thoroughly explore its conformational possibilities within a receptor active site.

Quantitative Analysis of Interaction Energies and Binding Motifs (e.g., hydrophobic, polar contacts)

Once a set of potential binding poses is generated by the search algorithm, a scoring function is employed to evaluate and rank them. Scoring functions estimate the binding free energy of the ligand-receptor complex. nih.gov A lower (more negative) score generally indicates a more favorable binding interaction. These scoring functions can be broadly categorized into three types:

Force-Field-Based Scoring Functions: These functions calculate the binding energy based on classical mechanics principles, considering van der Waals interactions, electrostatic interactions, and bond stretching/bending/torsional energies. sciepub.com

Empirical Scoring Functions: These are regression-based functions that use a set of weighted energy terms, such as hydrogen bonds, hydrophobic contacts, and desolvation penalties, to predict binding affinity. The weights are derived from fitting to experimental binding data of a training set of ligand-receptor complexes.

Knowledge-Based Scoring Functions: These functions derive statistical potentials from a large database of known protein-ligand structures. They are based on the frequency of specific atom-atom contacts observed in these structures.

A detailed analysis of the docked poses of a compound like this compound would involve identifying key binding motifs. For instance, the pyridine nitrogen and the acetyl oxygen can act as hydrogen bond acceptors. The aromatic rings (pyridine and phenoxy) can participate in π-π stacking or π-cation interactions with complementary residues in the receptor. The bulky and nonpolar tert-pentyl group is likely to engage in significant hydrophobic interactions within a nonpolar pocket of the binding site.

The interaction energies can be further quantified using methods like the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) approaches. These methods provide a more accurate estimation of the binding free energy by considering the contributions of various energy components.

To illustrate, a hypothetical docking study of this compound into a kinase binding site might yield the following interaction energy breakdown:

Interaction TypeContributing Moiety of LigandReceptor Residue(s)Estimated Energy (kcal/mol)
Hydrogen BondAcetyl OxygenLysine (backbone NH)-3.5
Hydrogen BondPyridine NitrogenCysteine (side chain SH)-2.1
Hydrophobictert-Pentyl GroupLeucine, Valine, Isoleucine-4.8
π-π StackingPhenoxy RingPhenylalanine-2.5
Total Binding Energy -12.9

This table is illustrative and contains hypothetical data for educational purposes.

Computational Design and Virtual Screening of Analogs for Chemical Space Exploration

Computational design and virtual screening are powerful tools for exploring the chemical space around a lead compound like this compound to identify analogs with improved properties. nih.govwikipedia.org Virtual screening involves the computational evaluation of large libraries of chemical compounds to identify those that are most likely to bind to a biological target. nih.gov

There are two primary approaches to virtual screening:

Structure-Based Virtual Screening (SBVS): This method relies on the three-dimensional structure of the target receptor. A library of compounds is docked into the receptor's binding site, and the compounds are ranked based on their docking scores. wikipedia.org This approach is particularly useful for identifying novel scaffolds that are geometrically and chemically complementary to the binding site.

Ligand-Based Virtual Screening (LBVS): When the 3D structure of the target is unknown, LBVS methods can be employed. These methods use the structural and physicochemical properties of known active ligands to identify other molecules with similar features. wikipedia.org Techniques used in LBVS include:

Similarity Searching: This involves searching a database for molecules that are structurally similar to a known active compound, often using 2D fingerprints or 3D shape-based methods.

Pharmacophore Modeling: A pharmacophore model defines the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are necessary for biological activity. This model can then be used as a 3D query to search for molecules that match these features. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. mmsl.cz A predictive QSAR model can be used to estimate the activity of new, untested compounds.

For the computational design of analogs of this compound, a researcher might start by performing SBVS on a large chemical library against a relevant protein target. Hits from this screen could then be further analyzed and optimized. Alternatively, a pharmacophore model could be developed based on the key interaction motifs identified in the docking studies of the parent compound. This model would then guide the design of new analogs with potentially enhanced binding affinity or other desirable properties.

An example of a virtual screening workflow for analogs of this compound is presented below:

StepMethodPurposeOutcome
1Library PreparationCuration of a large chemical databaseA filtered library of drug-like molecules
2Ligand-Based Screening2D similarity search using the parent compound as a queryA subset of structurally similar compounds
3Structure-Based ScreeningMolecular docking of the subset into the target receptorA ranked list of potential binders based on docking score
4Post-ProcessingMM/GBSA rescoring and visual inspectionA final selection of high-confidence hits for experimental testing

This table is illustrative and contains hypothetical data for educational purposes.

Through these computational approaches, the vast chemical space surrounding this compound can be efficiently explored, accelerating the discovery of novel compounds with desired chemical and biological properties.

Reactivity, Derivatization, and Functionalization Chemistry of 4 Acetyl 2 4 Tert Pentylphenoxy Pyridine

Chemical Transformations at the Pyridine (B92270) Core

The pyridine ring, being electron-deficient, exhibits distinct reactivity compared to its carbocyclic analog, benzene (B151609). This inherent electronic nature, further modulated by the attached functional groups, governs its susceptibility to various transformations.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally disfavored due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards attack by electrophiles. utexas.edugcwgandhinagar.com This deactivation is further intensified in 4-Acetyl-2-(4-tert-pentylphenoxy) pyridine by the presence of the strongly deactivating acetyl group at the 4-position. The acetyl group, being a meta-director, would orient incoming electrophiles to the C-3 and C-5 positions. pearson.comorganicchemistrytutor.com

Conversely, the 2-phenoxy group, analogous to an alkoxy group, is typically an activating ortho-, para-director in benzene chemistry. libretexts.org However, in the context of the highly deactivated pyridine ring, its activating effect is significantly diminished. The directing effects of the two substituents are therefore in opposition.

Given the profound deactivation of the pyridine nucleus, direct electrophilic substitution on this compound is challenging and likely requires harsh reaction conditions, leading to low yields and potential side reactions. A more viable strategy to achieve substitution on the pyridine core involves the initial N-oxidation of the pyridine nitrogen. oaji.net The resulting N-oxide is more susceptible to electrophilic attack, with substitution often occurring at the C-2 and C-4 positions. In the case of 4-acetylpyridine (B144475) N-oxide, nitration has been shown to proceed at the 2-position. oaji.net This suggests that for the target molecule, N-oxidation followed by electrophilic attack could provide a route to functionalization at the C-2 or C-6 positions, though the steric bulk of the phenoxy group might influence the regioselectivity.

Nucleophilic Attack and Ring Opening/Closing Reactions

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitrogen atom (C-2, C-4, and C-6). stackexchange.com In this compound, the presence of the electron-withdrawing acetyl group at the 4-position further enhances the electrophilicity of the ring, making it more prone to nucleophilic aromatic substitution (SNAr). masterorganicchemistry.com

The 2-phenoxy group can function as a leaving group in SNAr reactions. quimicaorganica.org Treatment with strong nucleophiles, such as alkoxides, amides, or thiolates, could lead to the displacement of the 4-tert-pentylphenoxy group and the introduction of a new substituent at the C-2 position. The rate of this substitution would be enhanced by the activating effect of the 4-acetyl group. masterorganicchemistry.com

While ring-opening reactions of simple pyridines are not common, pyridinium (B92312) salts can undergo ring-opening upon treatment with nucleophiles. Although no specific examples for the title compound are available, it is conceivable that quaternization of the pyridine nitrogen followed by reaction with a strong nucleophile could lead to ring-opening products. Ring-closing reactions are not directly applicable to the functionalization of the pre-formed pyridine core of this molecule.

Metalation and Cross-Coupling Reactions at Pyridine C-H Bonds

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of C-H bonds in aromatic systems, including pyridines. znaturforsch.comclockss.orgbaranlab.org In this approach, a directing metalating group (DMG) coordinates to an organolithium reagent, directing deprotonation to an adjacent ortho-position. For this compound, the phenoxy group at the C-2 position can act as a directing group, facilitating lithiation at the C-3 position. arkat-usa.org The resulting organolithium intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups at this position.

Furthermore, transition metal-catalyzed C-H activation has emerged as a versatile tool for the functionalization of pyridines. nih.gov Catalysts based on palladium, rhodium, or iridium can mediate the coupling of pyridine C-H bonds with various partners, such as alkenes, alkynes, and organometallic reagents. rsc.orgnih.gov For the target molecule, the nitrogen atom of the pyridine ring can serve as a directing group to facilitate C-H activation at the C-2 or C-6 positions. However, the presence of the bulky phenoxy group at C-2 would likely direct such functionalization to the C-6 position.

Transformations of the Acetyl Group

The acetyl group at the 4-position of the pyridine ring is a versatile functional handle that can undergo a variety of chemical transformations characteristic of ketones.

Reduction to Alcohol and Oxidation Reactions

The carbonyl group of the acetyl moiety can be readily reduced to a secondary alcohol. This transformation can be achieved using a variety of reducing agents. guidechem.comnih.govnoaa.gov Common reagents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation over noble metal catalysts such as palladium, platinum, or rhodium is also an effective method for the reduction of the acetyl group. acs.org The choice of reducing agent can be tailored to achieve chemoselectivity, for instance, to avoid reduction of the pyridine ring.

The oxidation of the acetyl group to a carboxylic acid is a more challenging transformation. Strong oxidizing agents are typically required, which can also lead to the oxidation of the pyridine ring or other sensitive functional groups. However, under controlled conditions, reagents like lead tetraacetate have been used for the oxidation of acetylpyridines. The reactivity order for such oxidations has been observed to be 2-acetyl > 4-acetyl > 3-acetylpyridine.

Condensation Reactions (e.g., Aldol, Claisen)

The α-protons of the acetyl group are acidic and can be removed by a base to form an enolate. This enolate can then participate in various condensation reactions, providing a powerful means for carbon-carbon bond formation.

The Aldol condensation involves the reaction of the enolate with an aldehyde or another ketone. magritek.com Specifically, this compound can undergo a base-catalyzed crossed Aldol or Claisen-Schmidt condensation with an aromatic aldehyde that lacks α-hydrogens, such as benzaldehyde (B42025) or its derivatives. labflow.comchegg.comwisc.educhegg.comwikipedia.org This reaction would lead to the formation of a chalcone-like α,β-unsaturated ketone.

The Claisen condensation is a reaction between two ester molecules or an ester and a ketone. perlego.comlibretexts.orgnumberanalytics.combyjus.com In the context of the target molecule, it could participate in a crossed Claisen condensation with an ester. In this reaction, the enolate generated from this compound would act as the nucleophile, attacking the carbonyl group of the ester to form a β-diketone after acidic workup.

Haloform Reaction and Other Carboxylic Acid Derivatives

The methyl ketone of the 4-acetyl group is a key site for functionalization, most notably through the haloform reaction. This reaction provides a direct pathway to convert the acetyl group into a carboxylic acid, which can then serve as a versatile precursor for a variety of derivatives. wikipedia.orgyoutube.com

Haloform Reaction: In the presence of a base and a halogen (Cl₂, Br₂, or I₂), the acetyl group of 4-Acetyl-2-(4-tert-pentylphenoxy)pyridine undergoes exhaustive halogenation at the methyl carbon. masterorganicchemistry.com The resulting trihalomethyl ketone intermediate is then cleaved by nucleophilic attack of a hydroxide (B78521) ion, yielding 2-(4-tert-pentylphenoxy)pyridine-4-carboxylate and a haloform (e.g., chloroform, bromoform, or iodoform). youtube.com Subsequent acidification of the reaction mixture protonates the carboxylate to furnish the corresponding carboxylic acid. youtube.com This transformation is a classic method for converting methyl ketones to carboxylic acids. nih.gov

Synthesis of Carboxylic Acid Derivatives: The resulting 2-(4-tert-pentylphenoxy)pyridine-4-carboxylic acid is a valuable intermediate for further derivatization. Standard organic transformations can be employed to access a range of functional groups:

Esters: Reaction with an alcohol under acidic conditions (Fischer esterification) or conversion to an acid chloride followed by treatment with an alcohol yields the corresponding ester.

Amides: Treatment of the carboxylic acid with thionyl chloride (SOCl₂) produces the acyl chloride, which readily reacts with primary or secondary amines to form amides. Alternatively, direct coupling with an amine using peptide coupling reagents can also be employed.

Acid Halides: The carboxylic acid can be converted to its corresponding acid chloride or bromide using reagents such as thionyl chloride or phosphorus tribromide, respectively.

Table 1: Representative Reactions of the Acetyl Group

Reaction Reagents Product

Reactions of the Phenoxy Moiety

The phenoxy group offers two main avenues for chemical modification: electrophilic substitution on the aromatic ring and cleavage or derivatization of the ether linkage that connects it to the pyridine core.

The phenoxy ring is susceptible to electrophilic aromatic substitution (EAS). The directing effects of the substituents on the ring determine the regiochemical outcome of these reactions. chemistrytalk.orgwikipedia.org The ether oxygen is a powerful activating group and an ortho, para-director, meaning it increases the electron density at the positions ortho and para to itself, making them more reactive towards electrophiles. organicchemistrytutor.compressbooks.pubcognitoedu.org

In 4-Acetyl-2-(4-tert-pentylphenoxy)pyridine, the para position on the phenoxy ring is already occupied by the tert-pentyl group. Therefore, electrophilic attack is directed primarily to the two ortho positions (C-2' and C-6') relative to the ether oxygen. The bulky tert-pentyl group may exert some steric hindrance, potentially favoring substitution at the less hindered ortho position.

Common EAS reactions that can be applied include:

Nitration: Using a mixture of nitric acid and sulfuric acid introduces a nitro group (-NO₂) onto the ring.

Halogenation: Reaction with Br₂ in the presence of a Lewis acid like FeBr₃ can install a bromine atom.

Friedel-Crafts Acylation/Alkylation: These reactions, catalyzed by Lewis acids, can introduce acyl or alkyl groups, although the presence of the deactivating pyridine ring and the ether oxygen may complicate these transformations.

It is important to note that the pyridine ring itself is electron-deficient and generally undergoes electrophilic substitution only under harsh conditions, typically at the 3- and 5-positions. rsc.orgresearchgate.net The conditions for phenoxy ring substitution are generally milder, allowing for selective functionalization.

Aryl ethers are known for their chemical stability, but the C-O bond of the phenoxy ether can be cleaved under specific, typically harsh, conditions.

Ether Cleavage: Treatment with strong acids, such as hydrogen bromide (HBr) or hydrogen iodide (HI), at elevated temperatures is a standard method for cleaving aryl ethers. Lewis acids, particularly boron tribromide (BBr₃), are also highly effective, often allowing for milder reaction conditions. researchgate.netnih.govnih.gov Cleavage of the ether bond in 4-Acetyl-2-(4-tert-pentylphenoxy)pyridine would yield two primary fragments: 4-acetyl-2-hydroxypyridine and 4-tert-pentylphenol.

Derivatization of the Cleavage Products: The resulting 4-acetyl-2-hydroxypyridine is a versatile intermediate. luxembourg-bio.comgoogle.comgoogle.comchemicalbook.com The hydroxyl group can be further functionalized through various reactions, such as alkylation or acylation. The phenolic product, 4-tert-pentylphenol, can also be isolated and used in subsequent synthetic steps.

Table 2: Representative Reactions of the Phenoxy Moiety

Reaction Type Reagents Major Product(s)
Electrophilic Nitration HNO₃, H₂SO₄ 4-Acetyl-2-(2-nitro-4-tert-pentylphenoxy)pyridine
Ether Cleavage BBr₃, then H₂O 4-Acetyl-2-hydroxypyridine and 4-tert-pentylphenol

Functionalization of the tert-Pentyl Side Chain

The aliphatic tert-pentyl group, while generally less reactive than the aromatic portions of the molecule, can be functionalized through modern synthetic methods that target C-H bonds.

The tert-pentyl group consists of primary, secondary, and tertiary carbons. The tertiary carbon attached directly to the phenyl ring lacks a hydrogen atom, making it resistant to oxidation reactions that rely on the cleavage of a benzylic C-H bond.

However, oxidation of the less sterically hindered primary C-H bonds of the tert-pentyl group can be achieved using powerful catalytic systems. For instance, manganese-based catalysts have been shown to perform non-directed hydroxylation of sterically congested C-H bonds, including those in tert-butyl groups, to yield primary alcohols. udg.educhemrxiv.org Such a transformation on the tert-pentyl group would introduce a hydroxyl (-OH) functional group, opening new avenues for derivatization. Reduction of the alkyl side chain is generally not a feasible or synthetically useful transformation.

Direct C(sp³)–H functionalization has emerged as a powerful tool for modifying aliphatic side chains without pre-installed functional groups. ethz.chrsc.org These methods often employ transition metal catalysts to selectively replace a C-H bond with a new C-X bond (where X can be a halogen, nitrogen, oxygen, or carbon).

For the tert-pentyl group, several transformations could be envisioned:

Azidation: Iron-catalyzed systems can achieve the mild and selective azidation of tertiary C-H bonds, providing a route to introduce an azide (B81097) (-N₃) group. nih.gov This azide can then be converted into an amine or participate in click chemistry reactions.

Halogenation: Radical-based halogenation can introduce chlorine or bromine atoms, though selectivity among the different C-H bonds (primary, secondary, tertiary) can be a challenge.

Carbonylation and Arylation: Palladium-catalyzed methods, often requiring a directing group, can achieve functionalization at the β, γ, or more distal positions of an alkyl chain, though applying this to a non-directed system like the tert-pentyl group remains a significant synthetic challenge. rsc.org

Table 3: Potential Functionalization of the tert-Pentyl Side Chain

Reaction Type Reagents/Catalyst System Potential Functional Group Introduced Target C-H Bond
Hydroxylation Mn catalyst, H₂O₂ -OH Primary C-H
Azidation Fe catalyst, Azide source -N₃ Tertiary C-H

Complexation and Coordination Chemistry

The presence of the pyridine nitrogen atom and the oxygen atom of the acetyl group in this compound makes it a potential chelating ligand for a variety of metal ions. The electronic properties of the pyridine ring, influenced by the electron-withdrawing acetyl group and the electron-donating phenoxy group, modulate its coordinating ability.

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes involving this compound as a ligand would typically involve the reaction of the pyridine derivative with a suitable metal salt in an appropriate solvent. The stoichiometry of the reaction, the nature of the metal ion, and the reaction conditions would be critical in determining the structure of the resulting complex.

While specific studies on the complexation of this compound are not extensively documented in publicly available literature, the coordination chemistry of related pyridine derivatives provides a basis for predicting its behavior. For instance, studies on other substituted pyridines show that they can coordinate to metal centers through the pyridine nitrogen. The acetyl group's oxygen could also participate in coordination, leading to the formation of chelate rings, which enhances the stability of the complex.

The structural characterization of such complexes would rely on techniques such as single-crystal X-ray diffraction to determine the precise coordination geometry, bond lengths, and bond angles. Spectroscopic methods like FT-IR, UV-Vis, and NMR would provide further insights into the ligand's coordination mode and the electronic environment of the metal center. For example, a shift in the C=O stretching frequency in the IR spectrum upon complexation would indicate the involvement of the acetyl group in coordination.

Table 1: Predicted Coordination Parameters of a Hypothetical Metal Complex with this compound

ParameterPredicted Value/ObservationTechnique
Coordination ModeBidentate (N, O-chelation)X-ray Diffraction
Metal-Nitrogen Bond Length~2.0 - 2.2 ÅX-ray Diffraction
Metal-Oxygen Bond Length~2.1 - 2.3 ÅX-ray Diffraction
C=O Stretching FrequencyShift to lower wavenumberFT-IR Spectroscopy
Pyridine Ring VibrationsShift upon coordinationFT-IR Spectroscopy

Electronic Structure and Reactivity of Coordinated Species

The electronic structure of metal complexes containing this compound would be a key determinant of their reactivity. The interplay between the metal d-orbitals and the ligand's molecular orbitals would define the nature of the metal-ligand bonding. The bulky tert-pentylphenoxy group could exert significant steric hindrance, influencing the accessibility of the metal center to other substrates and thereby modulating the reactivity of the complex.

Computational methods, such as Density Functional Theory (DFT), would be invaluable in elucidating the electronic structure. These calculations could provide information on the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the nature of electronic transitions, which could be correlated with experimental UV-Vis spectra. The electronic properties of the complex, such as its redox potential, would also be influenced by the substituent effects of the ligand.

The reactivity of the coordinated species could be explored in various catalytic applications. The Lewis acidic metal center, activated by the pyridine ligand, could catalyze a range of organic transformations. The steric bulk of the ligand could also play a crucial role in controlling the selectivity of these reactions.

Role as a Chiral Ligand in Asymmetric Catalysis

While this compound itself is achiral, it could be derivatized to introduce chirality. For instance, modification of the acetyl group or the phenoxy substituent could create stereogenic centers. Such chiral derivatives could then be employed as ligands in asymmetric catalysis.

The effectiveness of a chiral ligand in asymmetric catalysis hinges on its ability to create a chiral environment around the metal center, which in turn directs the stereochemical outcome of a reaction. Planar-chiral derivatives of 4-(dimethylamino)pyridine (DMAP) have been shown to be effective in enantioselective nucleophilic catalysis. scispace.com Similarly, chiral pyridine N-oxides have been utilized as valuable ligands for transition metal-catalyzed asymmetric reactions. researchgate.netscispace.com

Should a chiral version of this compound be synthesized, its application in asymmetric catalysis would be a promising area of research. The combination of its electronic properties and the steric demands of the bulky substituents could lead to high levels of enantioselectivity in various catalytic transformations, such as asymmetric reductions, oxidations, or carbon-carbon bond-forming reactions.

Table 2: Potential Applications in Asymmetric Catalysis for Chiral Derivatives

Reaction TypePotential Metal CatalystExpected Outcome
Asymmetric Aldol ReactionTi(IV), Zn(II)High enantioselectivity
Asymmetric Michael AdditionCu(II), Ni(II)Enantioenriched products
Asymmetric HydrogenationRh(I), Ru(II)Chiral alcohols

Applications in Chemical and Materials Science Excluding Biological/clinical

Applications in Analytical Chemistry as a Reference Standard or ReagentInformation regarding the application of 4-Acetyl-2-(4-tert-pentylphenoxy) pyridine (B92270) as a reference standard or reagent in analytical chemistry is not present in the available scientific literature.

Development of New Spectroscopic or Chromatographic Probes

There is currently no available scientific literature detailing the development or use of 4-Acetyl-2-(4-tert-pentylphenoxy) pyridine as a spectroscopic or chromatographic probe. Research in this area typically focuses on compounds with specific functionalities that allow for sensitive and selective detection of analytes. While the pyridine and phenoxy moieties of the compound could theoretically be functionalized to create such probes, no studies have been published to date that explore this potential.

Calibration Standards for Advanced Analytical Techniques

Similarly, a review of available scientific literature and chemical databases does not indicate that this compound is utilized as a calibration standard for any advanced analytical techniques. Calibration standards are typically compounds that are well-characterized, stable, and have a high purity, allowing for accurate instrument calibration. While this compound could potentially serve as a standard if it met these criteria, it has not been established as such in the scientific community.

Due to the absence of research in these specific areas for this compound, no detailed research findings or data tables can be provided.

Future Directions and Emerging Research Opportunities for 4 Acetyl 2 4 Tert Pentylphenoxy Pyridine

Integration with Artificial Intelligence and Machine Learning for Reaction Prediction and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical synthesis. For a compound like 4-Acetyl-2-(4-tert-pentylphenoxy) pyridine (B92270), AI and ML algorithms could be employed to predict optimal reaction conditions, thereby increasing yield and reducing waste. These computational tools can analyze vast datasets of chemical reactions to identify patterns and relationships that are not readily apparent to human researchers. While specific models for this compound are not yet developed, the general approach would involve training algorithms on reactions involving similar pyridine and phenoxy moieties to forecast the most effective catalysts, solvents, and temperature ranges.

High-Throughput Experimentation and Automated Synthesis Platforms for Accelerated Discovery

High-throughput experimentation (HTE) and automated synthesis platforms offer a pathway to rapidly screen a multitude of reaction conditions. In the context of 4-Acetyl-2-(4-tert-pentylphenoxy) pyridine, these technologies could be used to explore a wide array of catalysts and reagents to discover novel and more efficient synthetic routes. By automating the process of setting up, running, and analyzing reactions, researchers can accelerate the pace of discovery and optimization, leading to faster development of new applications for the compound.

Advanced in situ Spectroscopic Monitoring of Reaction Mechanisms

A deeper understanding of the reaction mechanisms involved in the synthesis and modification of this compound can be achieved through advanced in situ spectroscopic techniques. Methods such as Raman spectroscopy and Fourier-transform infrared spectroscopy (FTIR) allow for real-time monitoring of chemical transformations as they occur. This can provide valuable insights into the formation of intermediates, reaction kinetics, and the influence of various parameters on the reaction pathway. For instance, studies on pyridine-containing electrolytes have utilized electrochemical surface-enhanced Raman spectroscopy (EC-SERS) to probe interfacial interactions, a technique that could be adapted to study reactions involving this compound. rsc.org

Development of Next-Generation Computational Models for Complex Chemical Systems

Computational modeling is a powerful tool for predicting the properties and behavior of molecules. For this compound, next-generation computational models could be developed to simulate its electronic structure, reactivity, and interactions with other molecules. nih.govnih.gov Such models, based on quantum mechanics and molecular dynamics, can help in designing new derivatives with enhanced properties for specific applications. For example, computational analyses have been used to select pyridine variants of other compounds to improve properties like blood-brain barrier penetration and reduce toxicity. nih.govnih.gov

Exploration of Non-Covalent Interactions in Drug Design (purely structural/chemical insights)

Non-covalent interactions play a crucial role in the binding of molecules to biological targets. A detailed structural and chemical understanding of the non-covalent interactions of this compound could inform its potential use in drug design. Techniques such as X-ray crystallography and computational chemistry can be used to study interactions like hydrogen bonding, π-π stacking, and van der Waals forces. nih.gov Research on other pyridine-containing compounds has shown that such interactions are critical for their biological activity. nih.gov

Sustainable and Circular Economy Approaches in Its Chemical Lifecycle

Applying the principles of a sustainable and circular economy to the chemical lifecycle of this compound is an important future direction. This involves developing greener synthetic routes that minimize waste and use renewable resources. Furthermore, exploring the potential for recycling and reusing the compound or its byproducts would contribute to a more sustainable chemical industry. This could involve designing processes that allow for the recovery of catalysts and solvents, as well as finding applications for any waste products generated during its synthesis and use.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for introducing acetyl and phenoxy substituents to pyridine derivatives?

  • Methodological Answer : The synthesis of substituted pyridines often involves palladium-catalyzed cross-coupling reactions. For example, attaching a tert-pentylphenoxy group can be achieved via Ullmann-type coupling using a copper catalyst, while acetylation may employ Friedel-Crafts acylation with acetyl chloride and Lewis acids like AlCl₃ . Purification typically involves column chromatography (silica gel, hexane/ethyl acetate gradients) and recrystallization from ethanol. Key characterization steps include ¹H/¹³C NMR to confirm substituent positions and mass spectrometry to verify molecular weight .

Q. How can the structural stability of 4-acetyl-2-(4-tert-pentylphenoxy) pyridine be assessed under varying thermal conditions?

  • Methodological Answer : Thermogravimetric analysis (TGA) paired with differential scanning calorimetry (DSC) is critical. For example, heating rates of 5–10°C/min under nitrogen can reveal decomposition temperatures. Advanced isoconversional methods (e.g., Vyazovkin’s approach) analyze activation energy (EaE_a) dependencies on conversion, identifying structural transitions like gate-opening effects observed in pyridine-based coordination polymers .

Advanced Research Questions

Q. How can spin crossover (SCO) phenomena be experimentally studied in pyridine-containing coordination complexes?

  • Methodological Answer : SCO behavior is probed via SQUID magnetometry (to track magnetic moment changes) and Mössbauer spectroscopy (to detect Fe²⁺ spin states). For instance, in Fe(Pyridine)₂[Ni(CN)₄], SCO occurs between 150–300 K, with hysteresis loops indicating cooperativity. Calorimetric data (DSC) quantify entropy changes during transitions .

Q. What strategies resolve contradictions in reported biological activities of pyridine derivatives?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, solvent effects). Standardized protocols include:

  • In vitro cytotoxicity assays (MTT/PrestoBlue) across multiple cell lines (e.g., HeLa, HEK293).
  • Molecular docking (AutoDock Vina) to predict binding affinities for targets like NAD-metabolizing enzymes .
  • Metabolic stability tests (e.g., liver microsomes) to assess compound half-life .

Q. How do particle size and crystallinity influence the thermal degradation kinetics of pyridine-based compounds?

  • Methodological Answer : Smaller particles (<100 nm) exhibit higher surface-area-to-volume ratios, accelerating degradation. Techniques include:

  • Powder X-ray diffraction (PXRD) to assess crystallinity.
  • Dynamic light scattering (DLS) for particle size distribution.
  • TGA kinetic modeling (e.g., Flynn-Wall-Ozawa method) to correlate EaE_a with particle size effects, as seen in FePyNP compounds .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.